molecular formula C10H9ClN2 B2436571 3-Chloro-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile CAS No. 53661-33-9

3-Chloro-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

Cat. No.: B2436571
CAS No.: 53661-33-9
M. Wt: 192.65
InChI Key: GAGUCFBMIWSBNQ-UHFFFAOYSA-N
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Description

3-Chloro-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is a chemical compound with the molecular formula C10H9ClN2. It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a chloro group at the 3-position and a carbonitrile group at the 4-position of the tetrahydroisoquinoline ring.

Safety and Hazards

The compound has several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile can be achieved through various synthetic routes. One common method involves the reaction of cyclohexylidenecyanothioacetamide with N,N-dimethylformamide dimethyl acetal. This reaction, depending on the conditions, can yield different products. For instance, refluxing the reagents without a solvent produces 3-(methylsulfanyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile, while refluxing in benzene leads to the formation of 2-cyano-3-(dimethylamino)prop-2-enethioamide .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize automated reactors and continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The carbonitrile group can be reduced to an amine or other functional groups.

    Oxidation Reactions: The compound can undergo oxidation to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve the use of a base and a suitable solvent.

    Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted tetrahydroisoquinoline derivatives, while reduction reactions can produce amines or other reduced forms of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is unique due to the presence of both the chloro and carbonitrile groups, which confer distinct chemical reactivity and biological activity. These functional groups enable the compound to participate in a wider range of chemical reactions and exhibit diverse biological effects compared to its analogs.

Properties

IUPAC Name

3-chloro-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2/c11-10-9(5-12)8-4-2-1-3-7(8)6-13-10/h6H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAGUCFBMIWSBNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C(=NC=C2C1)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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